4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl--D-galactopyranoside
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Overview
Description
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is a fluorescent compound widely used in biochemical research. It serves as a substrate for the enzyme β-galactosidase, which cleaves the compound to release 4-methylumbelliferone, a fluorescent product. This property makes it valuable in various assays and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of benzoyl chloride for benzoylation and appropriate solvents like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone.
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, benzoyl chloride
Conditions: Aqueous buffer solutions, controlled pH and temperature
Major Products
Scientific Research Applications
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is extensively used in:
Biochemistry: As a substrate for β-galactosidase assays to study enzyme kinetics and activity.
Medical Diagnostics: In assays for detecting β-galactosidase activity in various biological samples, which can be indicative of certain diseases.
Molecular Biology: In research involving lysosomal storage diseases, lactose intolerance, and galactosemia.
Mechanism of Action
The compound acts as a substrate for β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and can be used to measure the activity of β-galactosidase in various samples. The fluorescent product allows for easy detection and quantification.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Lacks the benzoyl protection groups and is used similarly in β-galactosidase assays.
4-Methylumbelliferyl α-D-galactopyranoside: Used for α-galactosidase assays.
Uniqueness
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is unique due to its benzoyl protection groups, which can influence its solubility and stability, making it suitable for specific experimental conditions .
Properties
Molecular Formula |
C37H30O11 |
---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
[4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3 |
InChI Key |
HXIAWNZLIFDIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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